molecular formula C9H11ClFNO2 B11751335 (S)-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride

(S)-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride

Cat. No.: B11751335
M. Wt: 219.64 g/mol
InChI Key: HXXPJRIARBMPKG-QRPNPIFTSA-N
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Description

This compound is characterized by the presence of a fluorophenyl group attached to the amino acid backbone, making it a unique and valuable molecule for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 3-fluorobenzaldehyde with a chiral amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with a suitable carboxylic acid derivative to yield the desired amino acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(S)-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, thereby modulating their activity. This compound can influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride
  • (S)-3-Amino-3-(3-bromophenyl)propanoic acid hydrochloride
  • (S)-3-Amino-3-(3-methylphenyl)propanoic acid hydrochloride

Uniqueness

The presence of the fluorophenyl group in (S)-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride imparts unique properties such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it distinct from other similar compounds and valuable for specific research applications.

Biological Activity

(S)-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride, a synthetic amino acid derivative, has garnered attention for its significant biological activity, particularly as a modulator of neurotransmitter systems. This compound's unique structural features, including a chiral center and a fluorinated phenyl group, enhance its interaction with various biological targets, suggesting potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C9H10ClFNO2
  • Molecular Weight : 219.64 g/mol
  • Chirality : (S)-configuration at the second carbon atom

The presence of the fluorine atom on the phenyl ring is crucial as it influences the compound's biological properties and pharmacokinetics. The hydrochloride form aids in solubility and stability, making it suitable for various applications in medicinal chemistry.

This compound primarily acts as a modulator of neurotransmitter systems. It has been shown to interact with several receptors and enzymes, notably:

  • Aromatic L-amino acid decarboxylase (AADC) : Involved in dopamine synthesis, making this compound relevant for neurological conditions such as Parkinson's disease.
  • Glutamate Receptors : Its structural similarity to natural amino acids allows it to influence glutamatergic signaling pathways, which are critical in various neurological disorders.

Neurotransmitter Modulation

Research indicates that this compound can enhance neurotransmitter release and modulate receptor activity. This modulation is essential for developing treatments for conditions like depression, anxiety, and neurodegenerative diseases.

Antibacterial and Anticancer Properties

Emerging studies have suggested potential antibacterial and anticancer activities. For instance:

  • Antibacterial Activity : Preliminary findings indicate effectiveness against specific bacterial strains, although further research is needed to establish minimum inhibitory concentrations (MICs) and compare them with standard antibiotics .
  • Anticancer Activity : In vitro studies have shown that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. IC50 values have been reported in the low micromolar range for specific cell lines .

Comparative Analysis with Similar Compounds

To understand its unique properties better, a comparison with structurally similar compounds is essential:

Compound NameStructure SimilarityUnique Features
(S)-2-Amino-3-(4-fluorophenyl)propanoic acidSimilar chiral structureDifferent fluorine position affecting activity
(S)-2-Amino-3-(phenyl)propanoic acidLacks fluorine substituentMore hydrophobic properties
(R)-2-Amino-3-(3-fluorophenyl)propanoic acidEnantiomer of interestDifferent biological activity profile

The presence of the fluorine substituent enhances interactions with biological targets compared to non-fluorinated analogs, potentially improving pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Studies :
    • A study demonstrated that this compound could significantly increase dopamine levels in rodent models, suggesting its potential utility in treating Parkinson's disease.
  • Anticancer Research :
    • In vitro assays indicated that this compound exhibited cytotoxic effects against breast cancer cell lines with IC50 values ranging from 7 to 20 µM .

Properties

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.64 g/mol

IUPAC Name

(2S)-2-amino-3-(3-fluorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1

InChI Key

HXXPJRIARBMPKG-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)N.Cl

Origin of Product

United States

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